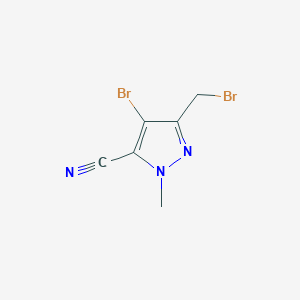
4-Bromo-3-(bromomethyl)-1-methyl-1h-pyrazole-5-carbonitrile
描述
4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carbonitrile is an organic compound with the molecular formula C6H5Br2N3. It is a brominated pyrazole derivative, which is often used as an intermediate in organic synthesis and pharmaceutical research.
属性
分子式 |
C6H5Br2N3 |
|---|---|
分子量 |
278.93 g/mol |
IUPAC 名称 |
4-bromo-5-(bromomethyl)-2-methylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H5Br2N3/c1-11-5(3-9)6(8)4(2-7)10-11/h2H2,1H3 |
InChI 键 |
BFINZMOZSWXNEF-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C(=N1)CBr)Br)C#N |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carbonitrile typically involves the bromination of 1-methyl-1H-pyrazole-5-carbonitrile. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production.
化学反应分析
Types of Reactions
4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.
Reduction Reactions: Reduction can lead to the removal of bromine atoms, forming less brominated or non-brominated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve solvents like ethanol or acetonitrile and may require catalysts such as palladium.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation might produce a bromo-oxide compound.
科学研究应用
4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- 4-Bromo-3-methylbenzoic acid
- 4-Bromo-3-(bromomethyl)benzoic acid
- 4-Bromo-3-hydroxy-3-methylbutyl diphosphate
Uniqueness
4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


